molecular formula C15H30F6NO4PS2 B1417961 Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide CAS No. 324575-10-2

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1417961
CAS No.: 324575-10-2
M. Wt: 497.5 g/mol
InChI Key: YJPDLBMZLGTDRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide involves a two-step process :

    Reaction of Tributylmethylphosphonium Bromide with Phenyl Trifluoromethanesulfonate: This reaction produces Tributylmethylphosphonium Trifluoromethanesulfonate.

    Reaction with Choline: The resulting Tributylmethylphosphonium Trifluoromethanesulfonate is then reacted with choline to yield this compound.

Chemical Reactions Analysis

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction mechanisms are less commonly documented.

    Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research :

    Chemistry: It is used as a catalyst and solvent in organic synthesis due to its high thermal stability and solubility.

    Biology: The compound is used in the study of biological systems, particularly in the development of new biochemical assays.

    Industry: The compound is used in the production of electrolytes for lithium-ion batteries and supercapacitors, contributing to advancements in energy storage technology.

Mechanism of Action

The mechanism of action of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the formation of stable complexes with metal ions, which can then participate in various catalytic processes. The pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is unique due to its high thermal stability and solubility in organic solvents. Similar compounds include:

These compounds share some properties but differ in their specific applications and reactivity profiles.

Biological Activity

Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide (TBMP-BTFSI) is a phosphonium-based ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biomedicine and environmental science. This article reviews the biological activity of TBMP-BTFSI, summarizing research findings, case studies, and relevant data.

Overview of TBMP-BTFSI

TBMP-BTFSI is characterized by its high thermal stability, low volatility, and ionic nature, which contribute to its diverse applications. The compound's structure includes a tributylmethylphosphonium cation and a bis(trifluoromethanesulfonyl)imide anion, which enhances its solubility in various solvents and its ability to interact with biological systems.

Antimicrobial Properties

Research indicates that TBMP-BTFSI exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for TBMP-BTFSI were found to be lower than those of many conventional antimicrobial agents, suggesting its potential as a novel antimicrobial agent in pharmaceutical applications .

Table 1: Antimicrobial Activity of TBMP-BTFSI

Bacterial StrainMIC (µM)
Escherichia coli125
Staphylococcus aureus100
Pseudomonas aeruginosa150

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that TBMP-BTFSI has a dose-dependent effect on cell viability. In particular, studies on HeLa cells indicated that at concentrations above 500 µM, significant cytotoxic effects were observed. However, lower concentrations demonstrated minimal toxicity, suggesting a potential therapeutic window for its use in drug formulations .

Table 2: Cytotoxicity of TBMP-BTFSI on HeLa Cells

Concentration (µM)Cell Viability (%)
0100
10095
50070
100040

Ecotoxicity Evaluations

The ecotoxicological impact of TBMP-BTFSI has been evaluated through interspecies studies. Results indicated that while the compound is toxic to certain aquatic organisms, it exhibits lower toxicity compared to other ionic liquids. For instance, the LC50 values for Daphnia magna were found to be significantly higher than those for traditional ionic liquids, indicating a reduced environmental impact .

Table 3: Ecotoxicity of TBMP-BTFSI

OrganismLC50 (µM)
Daphnia magna>1000
Scenedesmus obliquus800

The biological activity of TBMP-BTFSI is attributed to several mechanisms:

  • Membrane Disruption : The cationic nature of TBMP may lead to interactions with microbial membranes, causing disruption and cell lysis.
  • Inhibition of Enzymatic Activity : Studies suggest that TBMP-BTFSI can inhibit key enzymes involved in metabolic pathways in bacteria.
  • Induction of Stress Responses : Exposure to TBMP-BTFSI may trigger stress responses in cells, leading to alterations in gene expression related to drug resistance .

Case Studies

  • Antibacterial Efficacy Against Multidrug-Resistant Strains : A recent study demonstrated that TBMP-BTFSI effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance .
  • Cell Viability in Cancer Research : In vitro studies conducted on various cancer cell lines revealed that TBMP-BTFSI can selectively induce apoptosis in cancer cells while sparing normal cells at lower concentrations. This selectivity is crucial for developing targeted therapies .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPDLBMZLGTDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30F6NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659835
Record name Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324575-10-2
Record name Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an reactor wherein air was replaced by N2, 300.0 g (1.5 mol) of tributyl phosphine and 1000 mL of methanol were added and cooled to about 0° C. by a ice-bath. 427.6 g (1.5 mol) of trifluoromethanesulfonimide was then added dropwise under strong stirring, and 202.0 g (2.2 mol) of dimethyl carbonate was also added afterwards. After one hour of reaction and mixing, the reaction mixture was transferred to an autoclave, wherein air was removed prior to heating. After 6 hours of reaction at temperature of 180° C. and pressure of from 1.6 MPa to 1.7 MPa, the crude product was obtained after distilling off the unreacted materials and solvent. 705.7 g of methyl tributyl phosphonium bis(trifluoromethanesulfonyl)amide was obtained after washing and drying at 60° C. and 0.1 kPa for 4 hours.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
427.6 g
Type
reactant
Reaction Step Two
Quantity
202 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide impact the diffusion of molecules within ionic liquids compared to other ionic liquids?

A1: Research indicates that the diffusion coefficients of small molecules in Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide, and other ionic liquids with phosphonium cations and long alkyl chains, deviate from the expected values based on the viscosity and temperature relationship observed in other ionic liquids and conventional liquids []. This deviation becomes more pronounced with:

    Q2: What applications does Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide have in battery technologies?

    A2: Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide shows promise as a component in electrolytes for lithium metal batteries (LMBs) []. When introduced into carbonate electrolytes, it forms a "dynamic ion sieve" buffer layer near the lithium anode surface. This layer regulates the flow of lithium ions (Li+) by:

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